- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,

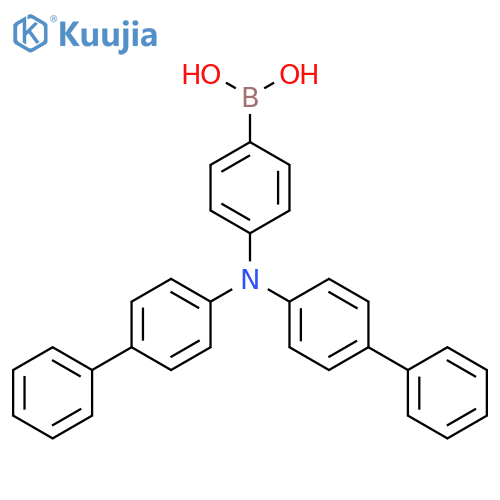

Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

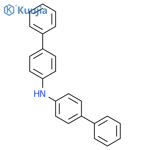

Le 4-(dibiphényl-4-ylamino)phénylboronique est un composé organoboré présentant une structure conjuguée étendue, combinant un groupement amino dibiphényle et une fonction acide boronique. Cette molécule se distingue par sa stabilité thermique et sa réactivité contrôlée dans les réactions de couplage croisé, notamment en synthèse Suzuki-Miyaura. Sa structure rigide permet une excellente sélectivité dans les transformations catalytiques, tandis que le groupement boronique offre une compatibilité élevée avec divers substrats aromatiques. Le composé présente également des propriétés optoélectroniques intéressantes, utiles dans le développement de matériaux semi-conducteurs organiques. Sa pureté élevée et sa solubilité modérée dans les solvants polaires en font un intermédiaire précieux pour la chimie médicinale et les matériaux fonctionnels.

943836-24-6 structure

Nom du produit:4-(Dibiphenyl-4-ylamino)phenylboronic acid

Numéro CAS:943836-24-6

Le MF:C30H24BNO2

Mégawatts:441.328067779541

CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(Dibiphenyl-4-ylamino)phenylboronic acid

- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)

- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid

- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid

-

- Piscine à noyau: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H

- La clé Inchi: BEBLXYZXQGRFKD-UHFFFAOYSA-N

- Sourire: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 34

- Nombre de liaisons rotatives: 6

Propriétés expérimentales

- Dense: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 234-237 ºC (hexane )

- Solubilité: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

¥1129.00 | 2024-04-24 | |

| Ambeed | A474439-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$183.0 | 2025-03-04 | |

| Chemenu | CM131492-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$250 | 2021-08-05 | |

| Alichem | A019128092-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 95% | 1g |

$620.00 | 2023-08-31 | |

| Ambeed | A474439-100mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 100mg |

$41.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1336405-1g |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 1g |

$175 | 2023-09-04 | |

| A2B Chem LLC | AI63093-250mg |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 250mg |

$42.00 | 2023-12-29 | |

| Key Organics Ltd | BS-51144-1g |

(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | >97% | 1g |

£251.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 250mg |

¥386.00 | 2024-04-24 | |

| Ambeed | A474439-5g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 5g |

$614.0 | 2025-03-04 |

4-(Dibiphenyl-4-ylamino)phenylboronic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Référence

- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Référence

- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Diversification of carbazoles by LiCl-mediated catalytic CuI reaction, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

Méthode de production 5

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

Référence

- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Référence

- Organic luminescent compound used in OLED, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C

Référence

- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

Référence

- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

Référence

- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux

Référence

- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Référence

- Benzopyrimidine derivative, preparation and application in OLED, China, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

Référence

- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C

Référence

- Organic light-emitting compound, organic light-emitting device and its application, China, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

Référence

- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

Méthode de production 17

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux

Référence

- Carbazole-containing organic compound and application thereof, China, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C

Référence

- Preparation of hole type organic electroluminescent compounds, China, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Référence

- Fluorene derivative and its application in organic light emitting device, China, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

Référence

- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

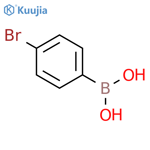

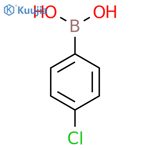

- (4-chlorophenyl)boronic acid

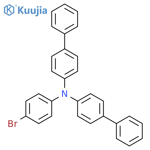

- Bis-Biphenyl-4-yl-amine

- (4-bromophenyl)boronic acid

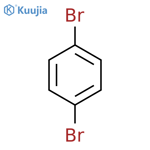

- 1,4-Dibromobenzene

- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

4-(Dibiphenyl-4-ylamino)phenylboronic acid Littérature connexe

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

3. Book reviews

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid) Produits connexes

- 929816-63-7(methyl 2-[(1,1-dioxo-1λ?-thiolan-3-yl)amino]acetate)

- 84213-57-0(N-(1-cyano-1-methylethyl)-2-methylpropanamide)

- 1186648-43-0(tert-Butyl 4-3-(1H-pyrazol-5-yl)phenethyl-tetrahydro-1(2H)-pyrazinecarboxylate)

- 898415-88-8(prop-2-en-1-yl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate)

- 2230808-50-9(rac-tert-butyl 4-(1R,2S)-2-aminocyclopentylpiperazine-1-carboxylate)

- 2172039-56-2(2-(2,2,3,3-Tetrafluoropropyl)cyclobutan-1-ol)

- 1247169-35-2(1-(4-bromophenyl)methylcyclopropan-1-ol)

- 3679-63-8(N-(4-chlorophenyl)-2-hydroxybenzamide)

- 2098119-83-4(1-(((5-fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde)

- 2171957-04-1(1-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidopyrrolidine-3-carboxylic acid)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid

Pureté:99%

Quantité:200KG

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid

Pureté:99%/99%

Quantité:1g/5g

Prix ($):165.0/553.0